3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one
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Overview
Description
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of both triazole and coumarin moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with a similar 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety have been associated with numerous biological properties .
Mode of Action
It is known that the presence of a 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety in chemical compounds can lead to a variety of biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to have antimicrobial, anti-inflammatory, and antifungal activities .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, and antifungal effects .
Preparation Methods
The synthesis of 3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetylcoumarin with phenylhydrazine to form the corresponding hydrazone, which is then cyclized in the presence of an oxidizing agent to yield the desired triazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity .
Chemical Reactions Analysis
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dimethylformamide (DMF), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one can be compared with other similar compounds such as:
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound also contains a triazole ring and exhibits similar biological activities but differs in its substitution pattern.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its combination of triazole and coumarin moieties, which imparts distinct structural and functional characteristics.
Properties
IUPAC Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-17-13(10-12-8-4-5-9-14(12)22-17)16-18-15(19-20-16)11-6-2-1-3-7-11/h1-10H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGGDGIZTFNMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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